molecular formula C9H7BrClFO2 B11841029 Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate

Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate

Cat. No.: B11841029
M. Wt: 281.50 g/mol
InChI Key: HIFJEEXFVBIAHP-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrClFO2 This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate typically involves the esterification of 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ester group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of an acid or base.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the ester to a carboxylic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester to an alcohol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products will vary depending on the substituent introduced.

    Oxidation: The major product is 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid.

    Reduction: The major product is 2-(4-bromo-5-chloro-2-fluorophenyl)ethanol.

    Hydrolysis: The major products are 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The presence of halogen atoms can also influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-chloro-2-(4-fluorophenyl)acetate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate

Uniqueness

Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate is unique due to the presence of three different halogen atoms on the phenyl ring

Biological Activity

Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉BrClF O₂
  • Molecular Weight : Approximately 281.50 g/mol
  • Structural Characteristics : The compound features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, which may enhance its biological reactivity compared to non-halogenated analogs.

Anti-Cancer Properties

Research indicates that this compound may exhibit significant anti-cancer activity. Compounds with similar halogenated structures have demonstrated efficacy against various cancer cell lines. The halogen substitutions are believed to enhance the compound's interaction with biological targets involved in cancer pathways, such as:

  • Cell Proliferation Inhibition : In vitro studies suggest that this compound may inhibit cell proliferation in tumor cells by modulating critical signaling pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines, indicating potential for therapeutic applications in oncology.

Anti-Inflammatory Properties

In addition to its anti-cancer potential, this compound is also being studied for its anti-inflammatory effects. Similar compounds have been reported to reduce inflammation markers, suggesting that this compound may possess similar properties.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Cell ProliferationInhibition observed in multiple cancer cell lines
Apoptosis InductionSignificant induction noted in treated cells
CytotoxicityLow toxicity towards normal cells

These studies highlight the compound's potential as a therapeutic agent while emphasizing the need for further research to elucidate its mechanisms of action.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine, chlorine, and fluorine) plays a crucial role in enhancing the biological activity of this compound. SAR studies indicate that:

  • Halogen Substituents : The specific arrangement and type of halogens can significantly influence the compound's reactivity and interaction with biological targets.
  • Comparative Analysis : Other structurally similar compounds have shown varying degrees of efficacy based on their substituent patterns, suggesting that minor modifications can lead to substantial changes in biological activity.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Cancer Cell Line Studies : One study focused on its effects on breast cancer cell lines, where significant reductions in cell viability were observed at nanomolar concentrations.
  • Inflammatory Disease Models : Another study investigated its application in models of inflammatory diseases, demonstrating a reduction in inflammatory cytokines upon treatment with this compound.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)3-5-2-7(11)6(10)4-8(5)12/h2,4H,3H2,1H3

InChI Key

HIFJEEXFVBIAHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)Br)Cl

Origin of Product

United States

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